2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide
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Description
The compound contains a pyrazolo[1,5-a]pyrazine core, which is a type of heterocyclic compound . This core is substituted with various functional groups including an ethylphenyl group, a sulfanyl group, and a methylsulfanylphenyl group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrazine core of the molecule likely contributes to its photophysical properties . Substituents can influence these properties, with electron-donating groups generally enhancing absorption and emission behaviors .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazolo[1,5-a]pyrazine core could impart fluorescent properties .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS2/c1-3-16-7-9-17(10-8-16)20-14-21-23(24-11-12-27(21)26-20)30-15-22(28)25-18-5-4-6-19(13-18)29-2/h4-14H,3,15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHIWLFNIVCKTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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